1-(4-Tert-butylphenyl)cyclopentane-1-carboxylic acid
Description
1-(4-Tert-butylphenyl)cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a para-substituted tert-butylphenyl group. Its molecular formula is C₁₆H₂₂O₂, with a molecular weight of 246.34 g/mol (calculated). The tert-butyl group confers steric bulk and lipophilicity, which can enhance metabolic stability and membrane permeability in pharmaceutical applications.
The compound is hypothesized to exhibit low water solubility due to its bulky tert-butyl substituent but may dissolve in organic solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO). Its primary applications lie in medicinal chemistry as a building block for drug candidates, particularly in kinase inhibitors or anti-inflammatory agents .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-15(2,3)12-6-8-13(9-7-12)16(14(17)18)10-4-5-11-16/h6-9H,4-5,10-11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZGYIVRHNPBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 4-tert-butylbenzaldehyde in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Tert-butylphenyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that compounds related to 1-(4-Tert-butylphenyl)cyclopentane-1-carboxylic acid may exhibit anticancer properties. For instance, the benzene-poly-carboxylic acid complex, which includes derivatives of this compound, has shown significant anti-cancer activity by inducing apoptosis in human breast cancer cells. The mechanism involves the activation of caspases and modulation of gene expression related to apoptosis, suggesting a potential therapeutic role in cancer treatment .
Cough Suppressants
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly antitussive drugs. It is used in the preparation of caramiphen, a cholinergic antagonist utilized in treating Parkinson's disease and as a cough suppressant when combined with phenylpropanolamine. The efficacy of these combinations highlights the compound's relevance in respiratory therapies .
Materials Science
Polymer Chemistry
In materials science, 1-(4-Tert-butylphenyl)cyclopentane-1-carboxylic acid can be utilized as a building block for synthesizing advanced polymers. Its structural features allow for the development of materials with enhanced thermal stability and mechanical properties. Research into polymer composites incorporating this compound has shown promise in creating materials suitable for high-performance applications.
Synthetic Chemistry
Intermediate in Synthesis
The compound is frequently employed as an intermediate in organic synthesis. It facilitates the production of various derivatives through solid-phase synthesis techniques, particularly for isoxazole and isoxazoline derivatives. These derivatives have applications ranging from agrochemicals to pharmaceuticals, demonstrating the compound's versatility in synthetic pathways .
Data Tables
| Application Area | Specific Use | Remarks |
|---|---|---|
| Medicinal Chemistry | Anticancer agent (via benzene-poly-carboxylic acid) | Induces apoptosis in breast cancer cells |
| Antitussive drug precursor | Used in combination with phenylpropanolamine | |
| Materials Science | Polymer synthesis | Enhances thermal and mechanical properties |
| Synthetic Chemistry | Intermediate for isoxazole and isoxazoline derivatives | Important for pharmaceutical and agrochemical synthesis |
Case Studies
Case Study 1: Anticancer Activity
A study published in PLOS ONE investigated the effects of a benzene-poly-carboxylic acid complex on human breast cancer cell lines (MCF-7 and T47D). The results demonstrated that treatment with this complex significantly reduced cell viability and induced apoptosis through caspase activation. This study underscores the potential application of derivatives of 1-(4-Tert-butylphenyl)cyclopentane-1-carboxylic acid in cancer therapy .
Case Study 2: Synthesis of Antitussive Drugs
Research highlighted the use of 1-(4-Tert-butylphenyl)cyclopentane-1-carboxylic acid as a precursor for synthesizing caramiphen. This study showed that combining this compound with other agents resulted in effective cough suppression, providing insights into its application in treating respiratory conditions .
Mechanism of Action
The mechanism by which 1-(4-Tert-butylphenyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the aromatic ring can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various biological targets.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility: Electron-withdrawing groups (e.g., Cl in ) increase polarity, enhancing solubility in polar solvents like methanol. Bulky lipophilic groups (e.g., tert-butyl in ) reduce water solubility but improve lipid bilayer penetration. Hydroxyl groups (e.g., in ) enable hydrogen bonding, increasing solubility in alcohols.
Synthetic Routes :
- Coupling reactions with activated esters (e.g., using DIC/DMAP in ) are common for cyclopentane-carboxylic acid derivatives.
- tert-Butylphenyl derivatives may be synthesized via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation .
Biological Relevance :
Biological Activity
1-(4-Tert-butylphenyl)cyclopentane-1-carboxylic acid is a compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
1-(4-Tert-butylphenyl)cyclopentane-1-carboxylic acid features a cyclopentane ring substituted with a tert-butylphenyl group and a carboxylic acid functional group. This structure allows for various interactions with biological targets, including hydrogen bonding and π-π stacking due to the aromatic ring.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carboxylic acid group can engage in ionic interactions, while the aromatic moiety can participate in hydrophobic interactions, influencing the compound's binding affinity to various biomolecules.
Biological Activities
Research has indicated that 1-(4-tert-butylphenyl)cyclopentane-1-carboxylic acid exhibits several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially making it useful in treating inflammatory diseases.
- Antioxidant Activity : The compound has been investigated for its ability to scavenge free radicals, contributing to its potential neuroprotective effects .
- Enzyme Inhibition : It has been explored for its inhibitory effects on certain enzymes, which could be relevant in drug development for conditions like Alzheimer's disease .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of 1-(4-tert-butylphenyl)cyclopentane-1-carboxylic acid through various experimental approaches:
- In Vitro Studies :
- Enzyme Activity Assays :
- Molecular Docking Studies :
Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-(4-Tert-butylphenyl)cyclopentane-1-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Key Parameters: Optimize temperature (e.g., 50–100°C), solvent polarity (water, THF), and pH (e.g., acidic conditions with HCl) to enhance cyclopentane ring formation .
- Catalyst Screening: Use palladium catalysts for cross-coupling reactions involving tert-butylphenyl groups, as seen in analogous boronic acid syntheses .
- Monitoring: Employ TLC or HPLC to track intermediate formation and minimize side products like ring-opening derivatives .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Analyze and NMR to confirm the cyclopentane ring and tert-butyl group integration (e.g., δ 1.3 ppm for tert-butyl protons) .
- X-ray Crystallography: Resolve stereochemical ambiguities using single-crystal diffraction data, as demonstrated for structurally related cyclopropane derivatives .
- HRMS: Validate molecular formula (CHO) with high-resolution mass spectrometry .
Q. What are common side reactions during synthesis, and how can they be mitigated?
Methodological Answer:
- Oxidative Degradation: Protect the cyclopentane ring from oxidation by using inert atmospheres (N) and antioxidants like BHT .
- Hydrolysis: Avoid prolonged exposure to acidic/alkaline conditions to prevent ester or amide bond cleavage in intermediates .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence the compound’s reactivity in cyclopentane ring modifications?
Methodological Answer:
- Steric Hindrance: The bulky tert-butyl group reduces nucleophilic attack on the cyclopentane ring, favoring electrophilic substitution at the para position. Use DFT calculations to model steric interactions .
- Experimental Validation: Compare reaction rates with analogs (e.g., 4-methylphenyl derivatives) to quantify steric contributions .
Q. What strategies resolve discrepancies in NMR data when synthesizing stereoisomers?
Methodological Answer:
Q. How can computational modeling predict the bioactivity of derivatives targeting enzyme inhibition?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., GABA transaminase), focusing on hydrogen bonding with the carboxylic acid group .
- QSAR Models: Corrate substituent electronic parameters (Hammett σ) with IC values from in vitro assays .
Q. What experimental designs improve correlation between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling: Assess bioavailability using Caco-2 cell monolayers and liver microsome stability tests .
- Dose-Response Curves: Use log-dose vs. response models to identify therapeutic windows and mitigate off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
